molecular formula C15H21NO3 B1445455 tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate CAS No. 1184949-56-1

tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate

Cat. No. B1445455
CAS RN: 1184949-56-1
M. Wt: 263.33 g/mol
InChI Key: PEPLITHZYWLJKN-UHFFFAOYSA-N
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Description

The compound is a derivative of isoindole with a tert-butyl group and a 2-hydroxyethyl group attached. Isoindole derivatives are of interest in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

The synthesis of such compounds typically involves multi-step reactions starting from various precursors . For instance, tert-butyl carbamate derivatives can be synthesized from corresponding alcohols and isocyanates .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction analysis . The structure of the compound would likely be influenced by the presence of the tert-butyl group and the 2-hydroxyethyl group.


Chemical Reactions Analysis

Compounds with tert-butyl groups can undergo various chemical reactions, making them valuable intermediates . The tert-butyl group often serves as a protecting group that can be removed under specific conditions to reveal the functional group for further reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by their molecular structure . The crystal packing, intermolecular interactions, and hydrogen bonding patterns contribute to the stability and solubility of these compounds.

Scientific Research Applications

Polymer Synthesis

This compound can be used in the anionic polymerization of aziridines to form polysulfonyllaziridines . The tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen activates the aziridine for anionic-ring-opening polymerizations (AROP), allowing the synthesis of low-molecular-weight poly chains .

Synthesis of Polyethyleneimine

The compound can be used in the synthesis of polyethyleneimine (PEI), a polymer with a high amine density that is widely studied for a wide range of applications . The deprotection of the polymer using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine .

Non-viral Gene Transfection

Polyethyleneimine (PEI), which can be synthesized from this compound, is widely studied for non-viral gene transfection . This is due to its high amine density and the ability to form complexes with DNA.

Metal Chelation

PEI, synthesized from this compound, is also used in metal chelation . The high amine density in PEI allows it to bind with metal ions, making it useful in the removal of heavy metals from solutions.

CO2 Capture

PEI is also used in CO2 capture . The amine groups in PEI can react with CO2, making it a potential material for carbon capture and storage.

Synthesis of Bioactive Molecules

The compound can serve as a useful building block in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities.

Drug Discovery

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the isoindoline ring is considered as an important synthetic strategy in the field of drug discovery .

Biological Evaluation

The compound and its derivatives have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied to unlock their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of such compounds would depend on their specific chemical structure and the biological target. For example, some compounds with similar structures have shown antimicrobial properties .

Safety and Hazards

Safety data sheets provide information on the potential hazards of similar compounds. They typically include information on acute toxicity, skin and eye irritation, and specific target organ toxicity .

Future Directions

Research in this area is ongoing, and future directions could include exploring the biological activities of such compounds, developing more efficient synthesis methods, and investigating their potential applications .

properties

IUPAC Name

tert-butyl 5-(2-hydroxyethyl)-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12-5-4-11(6-7-17)8-13(12)10-16/h4-5,8,17H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPLITHZYWLJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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